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molecular formula C18H22N2O3 B8612485 Methyl 2-cyano-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetate

Methyl 2-cyano-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetate

Cat. No. B8612485
M. Wt: 314.4 g/mol
InChI Key: IARXVWAOFWGYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309234B2

Procedure details

A solution of 2-bromopyridine (14.4 ml, 150 mmo) in THF (75 ml) was added dropwise to a solution of isopropylmagnesium chloride (75 ml, 2M in THF) at 0° C. under N2, the mixture was then stirred at rt for 3 h, copper Iodide (2.59 g, 13.6 mmol) was added and allowed to stir at rt for another 30 min before a solution of a mixture of E and Z isomers of methyl 2-cyano-2-[6-oxaspiro[4.5]decan-9-ylidene]acetate (16 g, 150 mmol) in THF (60 ml) was added in 30 min. The mixture was then stirred at rt for 18 h. The reaction mixture was poured into a 200 g ice/2 N HCl (100 ml) mixture. The product was extracted with Et2O (3×300 ml), washed with brine (200 ml), dried (Na2SO4) and concentrated. The residual was purified by flash chromatography (100 g silica gel column, eluted by EtOAc in hexane: 3% 2CV; 3-25%, 12 CV; 25-40% 6CV gave methyl 2-cyano-2-[9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]acetate (15.44 g, 72% yield, m/z 315.0 [M+H]+ observed) as an amber oil.
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2.59 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C([Mg]Cl)(C)C.[C:13]([C:15](=[C:20]1[CH2:29][C:24]2([CH2:28][CH2:27][CH2:26][CH2:25]2)[O:23][CH2:22][CH2:21]1)[C:16]([O:18][CH3:19])=[O:17])#[N:14]>C1COCC1.[Cu](I)I>[C:13]([CH:15]([C:20]1([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:29][C:24]2([CH2:25][CH2:26][CH2:27][CH2:28]2)[O:23][CH2:22][CH2:21]1)[C:16]([O:18][CH3:19])=[O:17])#[N:14]

Inputs

Step One
Name
Quantity
14.4 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
C(#N)C(C(=O)OC)=C1CCOC2(CCCC2)C1
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Step Four
Name
Quantity
2.59 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was then stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was then stirred at rt for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with Et2O (3×300 ml)
WASH
Type
WASH
Details
washed with brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residual was purified by flash chromatography (100 g silica gel column
WASH
Type
WASH
Details
eluted by EtOAc in hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C(C(=O)OC)C1(CCOC2(CCCC2)C1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.44 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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